

Unveiling Peritoxin B: A Technical Guide to its Spectroscopic Signature

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Compound of Interest

Compound Name: *Peritoxin B*

Cat. No.: *B130230*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Peritoxin B**, a host-specific toxin produced by the fungal pathogen *Periconia circinata*. This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural toxins and their potential applications.

Peritoxin B, along with its analogue Peritoxin A, was first isolated and characterized from culture filtrates of *Periconia circinata*. These compounds are of significant interest due to their selective toxicity towards susceptible genotypes of *Sorghum bicolor*. The structural elucidation of these complex molecules was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry Data

The molecular formula of **Peritoxin B** has been established as $C_{20}H_{29}Cl_3N_4O_8$.^[1] Fast Atom Bombardment Mass Spectrometry (FAB-MS) was instrumental in determining the molecular weight and providing insights into the elemental composition of the toxin.

Table 1: Mass Spectrometry Data for **Peritoxin B**

Ion	Observed m/z
[M+H] ⁺	559
[M+Na] ⁺	581

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Detailed ¹H and ¹³C NMR studies were conducted to elucidate the complex structure of **Peritoxin B**. The following tables summarize the chemical shifts (δ) and coupling constants (J) for the key structural fragments of the molecule.

Table 2: ¹H NMR Spectroscopic Data for the Aspartate-derived Moiety of **Peritoxin B**

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2'	4.60	dd	8.8, 5.0
H-3'a	2.89	dd	17.1, 5.0
H-3'b	2.76	dd	17.1, 8.8
NH-2'	8.58	d	8.1
NH-3'	8.35	d	8.1

Table 3: ¹H NMR Spectroscopic Data for the Chlorinated Polyketide-derived Moiety of **Peritoxin B**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	3.12	d	9.3
H-3	2.95	d	9.3
H-5	4.54	ddd	10.3, 7.8, 4.4
H-6a	2.21	m	
H-6b	1.63	m	
H-7a	1.50	m	
H-7b	1.37	m	
H-8	0.91	t	7.3
H-1"	4.90	s	

Table 4: ^1H NMR Spectroscopic Data for the Modified Lysine-derived Moiety of **Peritoxin B**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2'''	4.34	ddd	10.0, 5.4, 2.9
H-3'''a	2.02	m	
H-3'''b	1.83	m	
H-4'''a	1.83	m	
H-4'''b	1.48	m	
H-5'''	3.90	m	
H-6'''a	3.17	dd	13.2, 3.4
H-6'''b	2.95	dd	13.2, 8.8
NH-2'''	8.60	d	7.6
NH-6'''	8.15	t	5.9
NH ₂ -6'''			

Experimental Protocols

Fungal Culture and Toxin Isolation

Periconia circinata (isolate 30-I) was cultured on a modified Fries' medium. After a suitable incubation period, the culture filtrate was acidified and extracted with ethyl acetate. The crude toxin extract was then subjected to a series of chromatographic purification steps, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield pure **Peritoxin B**.

Spectroscopic Analysis

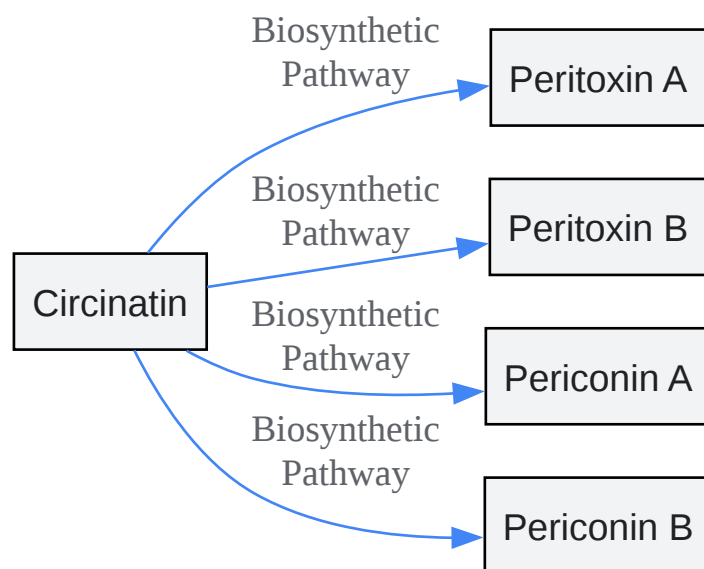
Mass Spectrometry: Fast Atom Bombardment (FAB) mass spectra were recorded on a Kratos MS50 spectrometer using a glycerol matrix.

NMR Spectroscopy: ¹H and ¹³C NMR spectra were obtained on Bruker AM-400 and AM-500 spectrometers. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical

shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Logical Relationship of Peritoxin B Biosynthesis

The structural analysis of **Peritoxin B** and its co-isolated metabolites suggests a biosynthetic relationship. It is proposed that circinatin serves as a precursor in the formation of the peritoxins.



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References

- 1. researchgate.net [researchgate.net]
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